molecular formula C5H4BrIN2 B11836250 5-Bromo-2-iodo-3-methylpyrazine

5-Bromo-2-iodo-3-methylpyrazine

Cat. No.: B11836250
M. Wt: 298.91 g/mol
InChI Key: DWPCUQHAWFUFAG-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-methylpyrazine: is a heterocyclic organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyrazine, characterized by the presence of bromine and iodine atoms at the 5th and 2nd positions, respectively, and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylpyrazine typically involves halogenation reactions. One common method is the bromination of 2-iodo-3-methylpyrazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available pyrazine derivatives. The process includes halogenation steps, purification, and crystallization to obtain the final product with high purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-iodo-3-methylpyrazine can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or alkyl boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different pyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, aryl or alkyl boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrazines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-iodo-3-methylpyrazine is used as an intermediate in the synthesis of more complex heterocyclic compounds

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

5-bromo-2-iodo-3-methylpyrazine

InChI

InChI=1S/C5H4BrIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3

InChI Key

DWPCUQHAWFUFAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1I)Br

Origin of Product

United States

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